シレングチド三フッ化酢酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

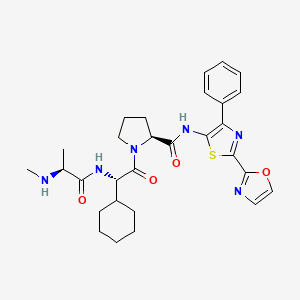

Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. Cilengitide trifluoroacetate has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .

科学的研究の応用

Cilengitide trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: It serves as a tool for investigating integrin-mediated cell adhesion and migration.

Medicine: Cilengitide trifluoroacetate is under investigation for its potential use in cancer therapy, particularly for treating glioblastoma multiforme. It has shown promise in inhibiting tumor growth and angiogenesis.

Industry: The compound is used in the development of new integrin inhibitors and as a reference standard in analytical chemistry.

作用機序

Target of Action

Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .

Mode of Action

Cilengitide trifluoroacetate functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .

Biochemical Pathways

It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .

Result of Action

Cilengitide trifluoroacetate exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .

生化学分析

Biochemical Properties

Cilengitide trifluoroacetate interacts with the αvβ3 and αvβ5 integrin receptors, inhibiting their function . The IC50 values for these interactions are 4 nM and 79 nM, respectively . By binding to these integrins, Cilengitide trifluoroacetate disrupts the interactions between cells and the extracellular matrix, affecting various biochemical reactions .

Cellular Effects

Cilengitide trifluoroacetate has been shown to have significant effects on various types of cells. For instance, it inhibits the adhesion of cancer cells to the extracellular matrix, a critical step in tumor metastasis . It also disrupts VE-cadherin localization at cellular junctions and enhances permeability in endothelial cells . Furthermore, it has been found to induce apoptosis in laryngeal cancer cells .

Molecular Mechanism

The molecular mechanism of action of Cilengitide trifluoroacetate involves its binding to the αvβ3 and αvβ5 integrin receptors . This binding inhibits the function of these integrins, disrupting cell adhesion to the extracellular matrix . Additionally, Cilengitide trifluoroacetate has been found to inhibit TGF-β-induced fibronectin gene expression and reduce the accumulation of mRNAs and protein for fibronectin and collagen type I .

Dosage Effects in Animal Models

In animal models, the effects of Cilengitide trifluoroacetate have been observed to vary with different dosages

準備方法

Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .

Industrial Production Methods: The industrial production of cilengitide trifluoroacetate involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity cilengitide trifluoroacetate.

化学反応の分析

Types of Reactions: Cilengitide trifluoroacetate primarily undergoes substitution reactions due to the presence of the RGD motif. It can also participate in cyclization reactions, which are crucial for its biological activity.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of nucleophiles such as amines or thiols under mild conditions.

Cyclization Reactions: These reactions are facilitated by the TE domain from microcystin synthetase C, which acts as a catalyst.

Major Products: The major product formed from these reactions is the cyclic pentapeptide cilengitide trifluoroacetate, which retains its biological activity and integrin-binding properties.

類似化合物との比較

- Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate

- EMD 121974

- NSC 707544

- c (RGDF (NMe)V)

Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, cilengitide trifluoroacetate exhibits minimal toxicity and durable activity across a wide range of doses .

特性

IUPAC Name |

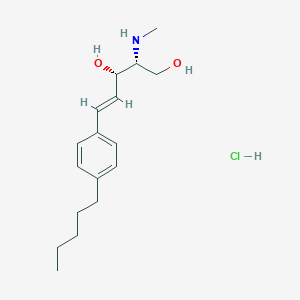

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)